Hexadecyl 16-methylheptadecanoate

Description

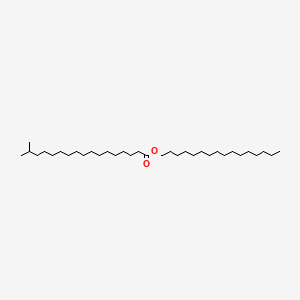

Structure

2D Structure

Properties

CAS No. |

69086-01-7 |

|---|---|

Molecular Formula |

C34H68O2 |

Molecular Weight |

508.9 g/mol |

IUPAC Name |

hexadecyl 16-methylheptadecanoate |

InChI |

InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32-36-34(35)31-28-25-22-19-16-13-12-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 |

InChI Key |

FBQVFXLUGAFMIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Systematic Nomenclature and Advanced Structural Elucidation of Hexadecyl 16 Methylheptadecanoate

IUPAC Naming Conventions for Complex Fatty Acid Esters

The systematic name "Hexadecyl 16-methylheptadecanoate" is determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for esters. Fatty acid esters are named by specifying the alcohol-derived group followed by the name of the fatty acid, with the "-oic acid" suffix changed to "-oate". wikipedia.org

The name can be deconstructed as follows:

Hexadecyl : This prefix denotes the alcohol component of the ester. It is derived from hexadecan-1-ol, a 16-carbon saturated alcohol. The "-yl" suffix indicates that it is the alkyl group attached to the ester's oxygen atom.

16-methylheptadecanoate : This part of the name identifies the fatty acid component. "Heptadecanoate" signifies a carboxylate derived from heptadecanoic acid, a 17-carbon saturated fatty acid. The term "16-methyl" specifies that a methyl group (CH₃) is attached to the 16th carbon atom of the heptadecanoic acid chain. The numbering of the carbon chain begins from the carboxyl carbon.

This systematic approach allows for the unambiguous identification of the structure of complex fatty acid esters based on their names. The formation of an ester from a carboxylic acid and an alcohol is a reversible reaction that typically requires a catalyst. mdpi.com The process involves the protonation of the carboxylic acid, followed by a nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate and subsequent elimination of water to form the ester. mdpi.comaocs.org

Table 1: Breakdown of the IUPAC Name for this compound

| Component | Parent Molecule | Chemical Formula of Parent | Description |

|---|---|---|---|

| Hexadecyl | Hexadecan-1-ol (Cetyl alcohol) | C₁₆H₃₄O | A 16-carbon straight-chain alcohol. |

| 16-methylheptadecanoate | 16-Methylheptadecanoic acid (Isostearic acid) | C₁₈H₃₆O₂ | A 17-carbon fatty acid with a methyl branch at the 16th position. |

Stereochemical Aspects and Positional Isomerism in Branched Fatty Acid Esters

The presence of branching in fatty acid esters introduces the possibility of stereoisomerism and positional isomerism, which can significantly influence their physical and biological properties. rsc.org

Stereochemistry: The 16-methylheptadecanoate portion of the molecule contains a chiral center at the 16th carbon atom, as it is bonded to four different groups: a hydrogen atom, a methyl group, a C₁₅H₃₁ alkyl chain, and another methyl group at the terminus of the chain. This gives rise to two possible stereoisomers (enantiomers):

(R)-Hexadecyl 16-methylheptadecanoate

(S)-Hexadecyl 16-methylheptadecanoate

The specific stereochemistry of naturally occurring or synthetically produced branched-chain fatty acids can be critical, as biological systems often exhibit high stereospecificity. For instance, the metabolism of branched-chain fatty acids in peroxisomes can be dependent on the stereoconfiguration of the molecule. nih.gov

Positional Isomerism: Positional isomers of this compound would involve the methyl group being located at a different position on the heptadecanoic acid backbone. For example, "Hexadecyl 15-methylheptadecanoate" or "Hexadecyl 2-methylheptadecanoate" would be positional isomers of the title compound. Each of these isomers would have distinct chemical and physical properties. The variety in the position of the estolide bond and the combination of different hydroxy fatty acids and fatty acids lead to a vast number of unique structures in fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov The analysis of fatty acid isomers, particularly those with branched structures, presents a significant analytical challenge. rsc.org

Table 2: Isomeric Possibilities for Hexadecyl Methylheptadecanoate

| Isomer Type | Description | Example |

|---|---|---|

| Stereoisomers (Enantiomers) | Molecules that are non-superimposable mirror images of each other due to a chiral center. | (R)-Hexadecyl 16-methylheptadecanoate and (S)-Hexadecyl 16-methylheptadecanoate. |

| Positional Isomers | Molecules with the same molecular formula but with the methyl group at different positions on the fatty acid chain. | Hexadecyl 15-methylheptadecanoate, Hexadecyl 14-methylheptadecanoate, etc. |

Conformational Analysis and Molecular Modeling of Ester Linkages

The three-dimensional structure and flexibility of this compound are largely determined by the rotational freedom around its numerous single bonds, particularly within the ester linkage. Conformational analysis examines the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. youtube.com

For an ester linkage, the conformation is primarily described by the dihedral angles around the ester bonds. The most stable conformation is typically the one that minimizes steric hindrance between adjacent groups. In the case of this compound, the long alkyl chains will likely adopt a staggered, zig-zag conformation to minimize steric strain. youtube.com The ester linkage itself is a polar group within an otherwise nonpolar molecule. taylorandfrancis.com

Molecular dynamics simulations are employed to understand the behavior of such molecules, including their interactions in different environments. nih.gov For instance, simulations can model the hydrolysis of esters in water, providing insights into reaction mechanisms at a molecular level. nih.govacs.org Models like the Universal Quasi-Chemical model (UNIQUAC) and the Non-Random Two-Liquid model (NRTL) can be used to predict chemical equilibria and reaction kinetics in esterification reactions. mdpi.com

Table 3: Key Torsional Angles in Ester Conformational Analysis

| Torsional Angle (Dihedral Angle) | Description | Significance |

|---|---|---|

| ω (O=C-O-C) | Defines the rotation around the C-O single bond of the ester. | Determines the cis or trans conformation of the ester group. The trans conformer is generally more stable. |

| φ (C-C-O-C) | Defines the rotation around the C-O bond on the alcohol side. | Influences the orientation of the hexadecyl chain relative to the ester plane. |

| ψ (O=C-C-C) | Defines the rotation around the C-C bond adjacent to the carbonyl group. | Affects the orientation of the 16-methylheptadecanoate chain relative to the ester plane. |

Synthetic Methodologies and Derivatization Strategies for Hexadecyl 16 Methylheptadecanoate

Chemical Synthesis Pathways

The chemical synthesis of Hexadecyl 16-methylheptadecanoate (C₃₅H₇₀O₂) primarily involves the esterification of 16-methylheptadecanoic acid with 1-hexadecanol (B1195841). ontosight.ai This process can be achieved through various methods, each with distinct advantages and catalytic requirements.

Classical Esterification Reactions and Catalytic Systems

Common catalytic systems for this type of synthesis include strong Brønsted acids. The choice of catalyst can influence reaction rates and the formation of byproducts. nii.ac.jp For instance, while highly effective, strong acids like sulfuric acid can sometimes promote side reactions such as the dehydration of the alcohol, leading to the formation of olefins. nii.ac.jp

Table 1: Comparison of Classical Acid Catalysts for Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Solvent-free, heating | High catalytic activity | Can cause decomposition of acid-sensitive alcohols |

| Toluenesulfonic Acid (TsOH) | Solvent-free or with azeotropic solvent | High yields, less prone to side reactions than H₂SO₄ | Requires careful control of conditions |

| Camphorsulfonic Acid (CSA) | Solvent-free | Good yields | May be less active than other strong acids |

This table summarizes common catalysts used in classical esterification reactions. nii.ac.jp

The reaction is typically carried out by heating an equimolar mixture of the fatty acid and alcohol with a catalytic amount of the acid, often under solvent-free conditions to improve the process's green credentials. nii.ac.jp

Modern Chemoenzymatic and Asymmetric Synthesis Approaches

Modern synthetic chemistry offers more sophisticated pathways that can provide greater selectivity and milder reaction conditions. Chemoenzymatic routes combine chemical and biological methods to achieve synthesis. researchgate.net For a molecule like this compound, this could involve the enzymatic synthesis of the ester bond, which is discussed in more detail in section 3.2.

Asymmetric synthesis is crucial for producing enantiomerically pure compounds. nih.govmdpi.com In the case of this compound, the chirality resides in the 16-methylheptadecanoic acid precursor at the C16 position. While direct asymmetric synthesis of such a long-chain branched fatty acid is complex, enzymatic resolutions or the use of chiral starting materials are viable strategies. Asymmetric synthesis of D-amino acids from α-keto acids using transaminases has demonstrated high enantiomeric excess (ee > 99%), showcasing the potential of biocatalysts to create specific stereoisomers. mdpi.com Similar principles could be applied to the synthesis of the chiral fatty acid precursor, should a specific enantiomer be required.

Precursor Sourcing and Synthetic Route Optimization

16-Methylheptadecanoic Acid: Also known as isostearic acid, this is a branched-chain fatty acid. larodan.comhmdb.cafoodb.ca It can be found in some natural sources, but for industrial scales, it is often produced synthetically.

1-Hexadecanol (Cetyl Alcohol): This is a common 16-carbon fatty alcohol. It is typically produced by the reduction of palmitic acid, which is abundant in palm oil.

Synthetic route optimization is a critical aspect of process chemistry, aiming to develop efficient, cost-effective, and sustainable manufacturing processes. numberanalytics.comgd3services.com Key considerations include:

Minimizing the number of synthetic steps. gd3services.com

Maximizing reaction yields. gd3services.com

Using readily available and low-cost starting materials. gd3services.com

Avoiding hazardous reagents and extreme reaction conditions. gd3services.com

Reducing waste and eliminating complex purification steps like silica (B1680970) gel chromatography. gd3services.com

A well-designed synthetic route will favor a convergent approach, where different parts of the molecule are synthesized separately and then combined, which is generally more time and cost-efficient. youtube.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in chemical synthesis due to its high selectivity, mild reaction conditions, and environmental benefits. nih.govnih.govscielo.br

Lipase-Mediated Esterification for Branched Esters

Lipases (EC 3.1.1.3) are particularly versatile enzymes that can catalyze not only the hydrolysis of fats but also the synthesis of esters in environments with low water activity. scielo.brnih.gov This makes them ideal for producing branched-chain esters like this compound. The use of lipases for esterification has been extensively studied for various applications, including the synthesis of food additives and pharmaceutical intermediates. nih.govresearchgate.net

Lipase-catalyzed synthesis offers several advantages over traditional chemical methods:

High Selectivity: Lipases can be highly regio- and stereoselective, which is beneficial when working with complex or chiral molecules. researchgate.net

Mild Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, which reduces energy consumption and the risk of side reactions. researchgate.net

Reduced Waste: Biocatalytic processes often avoid the use of harsh chemicals and organic solvents, leading to a greener synthesis. researchgate.netnih.gov

The choice of lipase (B570770) is crucial for efficient synthesis. For example, lipases from Rhizomucor miehei and Candida rugosa have been used in the synthesis of sugar esters, with the type of lipase significantly affecting the reaction yield. researchgate.net Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), are widely used due to their high stability, tolerance to organic solvents, and reusability. researchgate.net

Table 2: Research Findings on Lipase-Mediated Esterification

| Lipase Source | Substrates | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica (Novozym 435) | Benzoic anhydride (B1165640) and benzyl (B1604629) alcohol | High product concentration achieved (4.51 M) | researchgate.net |

| Rhizomucor miehei | Sugars and fatty acids | Yield of sugar esters is dependent on the specific lipase used | researchgate.net |

| Various | C10-C20 fatty acids and 1-hexadecanol | Produced esters with melting temperatures suitable for low-temperature heat transfer applications | researchgate.net |

This table presents selected research on the use of lipases for ester synthesis.

Engineered Enzyme Systems for Enhanced Production

To further improve the efficiency of biocatalytic synthesis, enzymes can be modified through protein engineering techniques like directed evolution and rational design. researchgate.net These methods can be used to enhance various properties of an enzyme, including:

Catalytic Activity: Increasing the rate at which the enzyme converts substrates to products.

Stability: Improving the enzyme's tolerance to high temperatures, organic solvents, or non-optimal pH levels.

Substrate Specificity: Modifying the enzyme's active site to better accommodate non-natural or bulky substrates, such as branched-chain fatty acids. iupac.org

For example, the specificity of the enzyme subtilisin has been successfully altered by replacing amino acids in its binding pocket, demonstrating that protein engineering can adapt enzymes for new substrates. iupac.org Similar strategies could be employed to develop a lipase variant specifically optimized for the synthesis of this compound, leading to higher yields and a more efficient production process. The development of multienzyme cascades in engineered host cells, such as E. coli, also represents a promising frontier for the one-pot synthesis of complex molecules from simple precursors. rsc.org

Optimization of Bioreaction Conditions and Substrate Specificity

The enzymatic synthesis of wax esters like this compound is a focal point of research, aiming to enhance yield and efficiency. This is typically achieved through the careful optimization of various reaction parameters and the selection of enzymes with appropriate substrate specificity.

The biosynthesis of wax esters involves two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol and the subsequent esterification of the alcohol with another fatty acyl-CoA, a reaction catalyzed by a wax ester synthase (WS). nih.gov In vitro enzymatic synthesis often utilizes lipases for the direct esterification of a fatty acid and a fatty alcohol. researchgate.net

Several factors are critical in optimizing these bioreactions:

Enzyme Selection: Lipases from various microbial sources, such as Candida sp. and Rhizopus oryzae, are commonly used for ester synthesis. researchgate.netresearchgate.net The choice of lipase is crucial as its activity and stability can be influenced by the reaction medium and substrates.

Temperature and pH: The optimal temperature and pH for lipase activity vary depending on the microbial source. For instance, some lipases exhibit maximum activity at temperatures around 40-60°C and a pH between 6.5 and 8.0. researchgate.net

Substrate Molar Ratio: The ratio of the fatty acid (16-methylheptadecanoic acid) to the fatty alcohol (hexadecanol) significantly impacts the reaction equilibrium and product yield. An excess of one substrate can drive the reaction towards ester formation.

Water Content: In non-aqueous media, a small amount of water is essential for maintaining the enzyme's active conformation. However, excess water can promote the reverse reaction of hydrolysis. Therefore, controlling the water activity in the reaction system is critical.

Solvent System: The choice of organic solvent can influence enzyme activity and substrate solubility. Solvent-free systems are also being explored as a greener alternative. researchgate.net

Substrate Specificity:

The efficiency of this compound synthesis is also governed by the substrate specificity of the chosen lipase. Lipases exhibit varying degrees of specificity for the chain length, branching, and degree of saturation of their fatty acid and alcohol substrates. nih.gov While some lipases show a preference for long-chain fatty acids, the presence of a methyl branch in 16-methylheptadecanoic acid could influence the binding and catalytic efficiency of the enzyme. researchgate.netmdpi.com The shape of the enzyme's binding site, often described as a tunnel or crevice, plays a key role in determining this specificity. mdpi.com Further research is needed to identify lipases that exhibit high activity and selectivity towards branched-chain fatty acids and long-chain alcohols to maximize the yield of this compound.

Table 1: Key Parameters for Optimization of Wax Ester Bioreactions

| Parameter | Description | Typical Optimized Values |

| Enzyme Source | Microbial lipases (e.g., Candida sp., Rhizopus oryzae) | Varies depending on substrate |

| Temperature | Affects reaction rate and enzyme stability | 40 - 60 °C |

| pH | Influences enzyme's ionization state and activity | 6.5 - 8.0 |

| Substrate Molar Ratio | Acid:Alcohol ratio to drive equilibrium | Often 1:1 or with slight excess of one substrate |

| Water Removal | To shift equilibrium towards ester synthesis | Often conducted under vacuum or with desiccants |

| Reaction Time | Time required to reach maximum conversion | Varies from hours to days |

Derivatization for Specialized Research Applications

The chemical structure of this compound can be strategically modified to create derivatives with tailored properties for specific scientific investigations. This includes the synthesis of isotopically labeled analogs for mechanistic studies and the introduction of functional groups for applications in material science.

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules and elucidating reaction mechanisms. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into either the 16-methylheptadecanoic acid or the hexadecanol (B772) precursor.

General strategies for synthesizing isotopically labeled fatty acids and alcohols include:

Deuterium Labeling: Deuterium can be introduced into the fatty acid or alcohol chain through various chemical reactions, such as the reduction of a double or triple bond with deuterium gas or the use of deuterated reducing agents. nih.gov

Carbon-13 Labeling: Carbon-13 can be incorporated at specific positions in the carbon backbone. For example, a ¹³C-labeled cyanide can be used to introduce a labeled carboxyl group. researchgate.net Synthesizing a precursor with a ¹³C-labeled methyl group would allow for the specific labeling of the branch point in 16-methylheptadecanoic acid.

These labeled precursors can then be used in the enzymatic or chemical synthesis of this compound. The resulting labeled ester can be used in a variety of applications, including:

Metabolic Tracer Studies: To follow the uptake, distribution, and transformation of the ester in biological systems.

Mechanistic Studies: To probe the mechanism of enzymatic hydrolysis or synthesis by tracking the fate of the labeled atoms. asm.org

NMR Spectroscopy: ¹³C-labeling can enhance the signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating structural and dynamic studies. chemrxiv.org

Functionalization for Material Science Probes and Conjugates

The long aliphatic chains of this compound provide a hydrophobic backbone that can be functionalized to create novel materials with specific properties. By introducing reactive functional groups, the ester can be transformed into a probe for material science or a building block for larger molecular architectures. pressbooks.pub

Functionalization strategies can involve modifying either the acid or alcohol portion of the ester before or after the esterification reaction. The introduction of functional groups can impart new properties to the molecule, such as:

Polymerizability: Introducing a polymerizable group, such as a vinyl or acrylate (B77674) group, would allow the ester to be incorporated into polymer chains, creating materials with tailored hydrophobicity and flexibility.

Surface Activity: The introduction of polar head groups could transform the ester into a surfactant with potential applications in emulsions and surface coatings.

Bioconjugation: Attaching a reactive handle, such as an azide (B81097) or alkyne, would enable the use of "click chemistry" to conjugate the ester to other molecules, such as fluorescent dyes or biomolecules, creating probes for various assays. researchgate.net

Adhesion: The incorporation of functional groups like boronic esters can enhance the adhesive properties of the resulting material to surfaces like glass and metal. acs.org

The ability to functionalize long-chain esters opens up possibilities for creating advanced materials with applications in coatings, lubricants, and biocompatible polymers. aalto.fimdpi.comresearchgate.net

Natural Occurrence and Biogenesis of Hexadecyl 16 Methylheptadecanoate

Occurrence in Diverse Biological Systems (Excluding Human Clinical Context)

The presence of hexadecyl 16-methylheptadecanoate and its constituent parts, 16-methylheptadecanoic acid and hexadecanol (B772), has been documented in a variety of organisms, highlighting its ecological significance.

Identification in Microbial Lipidomes

Branched-chain fatty acids, such as 16-methylheptadecanoic acid (an iso-fatty acid), are major components of membrane lipids in many bacteria. nih.govnih.gov These fatty acids are synthesized de novo and play a crucial role in maintaining membrane fluidity, allowing bacteria to thrive in both normal and extreme environments. nih.gov The presence of iso- and anteiso-fatty acids is a key characteristic used in the identification and classification of bacterial species. nih.govnih.gov For instance, 16-methylheptadecanoic acid has been identified in Micrococcus species. nih.gov While the direct identification of the full ester, this compound, is less commonly reported, the widespread occurrence of its precursor acid in bacterial lipidomes is well-established.

Some bacteria harbor symbiotic relationships with other organisms, contributing to their chemical defenses. For example, symbiotic Enterococcus bacteria found in the uropygial glands of hoopoes and woodhoopoes are thought to be responsible for producing some of the antimicrobial compounds in the gland's secretions. nih.gov

Presence in Plant Waxes and Cuticular Lipids

The outer surfaces of most terrestrial plants are covered by a protective layer called the cuticle, which is composed of cutin and waxes. researchgate.netnih.gov These cuticular lipids are a complex mixture of long-chain aliphatic compounds, including hydrocarbons, wax esters, free fatty acids, and alcohols. researchgate.net While alkanes, ketones, and primary alcohols are often the predominant components, wax esters are also significant constituents. nih.gov

The composition of these waxes can change as the plant develops. nih.gov Specifically, branched-chain fatty acids and their esters contribute to the chemical diversity of plant cuticles. The cutin matrix itself is primarily composed of C16 and C18 hydroxy and epoxy fatty acid monomers. nih.gov While specific data on this compound in a wide range of plants is not extensively detailed in the provided results, the general presence of long-chain wax esters and branched-chain fatty acids in plant cuticles is well-documented.

Detection in Animal Secretions and Tissues (Non-Human)

This compound and related branched-chain wax esters are notably present in the secretions of the uropygial gland, or preen gland, of many bird species. scielo.brwikipedia.org This gland produces a complex mixture of lipids, primarily aliphatic monoester waxes composed of fatty acids with varying degrees of methyl branching and long-chain monohydroxy wax-alcohols. scielo.br The composition of this preen oil can vary significantly between species, and even based on age, sex, and season. scielo.brwikipedia.org For example, the uropygial gland secretion of some grebes contains complex, multi-branched ester waxes. nih.gov

In addition to birds, branched-chain fatty acids have been identified in the skin surface lipids of rats. nih.gov These lipids contain a significant monoester fraction where both the fatty acid and alcohol components can be branched. nih.gov

Interactive Data Table: Occurrence of Precursor Components

The following table summarizes the documented presence of the key precursor molecules of this compound in various biological systems.

| Biological System | Precursor Molecule | Specific Location/Organism |

| Microbes | 16-Methylheptadecanoic Acid | Micrococcus species nih.gov, General bacterial membranes nih.govnih.gov |

| Plants | General Branched-Chain Fatty Acids & Wax Esters | Cuticular waxes and lipids researchgate.netnih.gov |

| Animals (Non-Human) | 16-Methylheptadecanoic Acid & Hexadecanol (as part of wax esters) | Uropygial gland of birds scielo.brwikipedia.org, Rat skin surface lipids nih.gov |

Biosynthetic Pathways and Enzymatic Machinery

The formation of this compound is a multi-step process involving the synthesis of its precursor fatty acid and alcohol, followed by their esterification.

Elucidation of Precursor Fatty Acids and Alcohols

The biosynthesis of the branched-chain fatty acid, 16-methylheptadecanoic acid, starts with branched-chain amino acids. nih.gov In bacteria, the synthesis of iso- and anteiso-fatty acids utilizes primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. nih.govasm.orgwikipedia.org Specifically, primers derived from valine lead to the formation of even-numbered iso-series fatty acids. wikipedia.org These primers are then elongated by the fatty acid synthase (FAS) system through the repeated condensation of malonyl-CoA. nih.gov

The synthesis of the fatty alcohol component, hexadecanol, occurs through the reduction of a fatty acyl-CoA or fatty acyl-ACP. oup.comfrontiersin.orgnih.gov This reduction is catalyzed by fatty acyl-CoA reductases (FARs). oup.comnih.gov These enzymes are membrane-bound and require a reducing cofactor like NADPH. nih.gov The synthesis of long-chain alcohols has been observed in various organisms, including the sciatic nerve of rats. nih.gov

Characterization of Acyltransferases and Esterases Involved in Biogenesis

The final step in the biosynthesis of this compound is the esterification of 16-methylheptadecanoic acid and hexadecanol. This reaction is catalyzed by a class of enzymes known as wax synthases (WS), which are acyltransferases. oup.comnih.govresearchgate.net These enzymes transfer the acyl group from an activated fatty acid (acyl-CoA) to the hydroxyl group of a fatty alcohol, forming a wax ester. oup.com

Wax synthases have been identified and characterized in a variety of organisms, from bacteria to mammals. oup.comnih.gov For example, a wax synthase identified in Arabidopsis, WSD1, utilizes long-chain primary alcohols and C16 fatty acids for the production of wax esters. nih.gov In mammals, a wax synthase has been cloned and shown to be a member of the acyltransferase family of enzymes involved in neutral lipid synthesis. nih.govresearchgate.net These enzymes often exhibit a broad substrate specificity, allowing for the formation of a diverse range of wax esters. oup.com

Esterases, on the other hand, are enzymes that can hydrolyze ester bonds. While their primary role in this context would be the breakdown of wax esters, the balance between acyltransferase and esterase activity can regulate the net accumulation of these lipids. Various lipases, a type of esterase, have been shown to catalyze the esterification of free fatty acids and alcohols under specific conditions, particularly in industrial applications. nih.govgoogle.comaocs.org

Interactive Data Table: Enzymes in Biosynthesis

This table outlines the key enzymes involved in the biosynthetic pathway of this compound.

| Biosynthetic Step | Enzyme Class | Specific Enzyme Example (Organism) | Function |

| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Bacterial FAS nih.gov | Elongates branched-chain primers to form 16-methylheptadecanoic acid. |

| Fatty Alcohol Synthesis | Fatty Acyl-CoA Reductase (FAR) | Rat Sciatic Nerve FAR nih.gov | Reduces fatty acyl-CoAs to fatty alcohols like hexadecanol. |

| Esterification | Wax Synthase (WS) / Acyltransferase | Arabidopsis WSD1 nih.gov, Mouse AWAT2 oup.com | Catalyzes the esterification of a fatty acid and a fatty alcohol to form a wax ester. |

Genetic Regulation of Ester Biosynthesis

The biosynthesis of wax esters is a highly regulated process at the genetic level, involving specific genes that code for the necessary enzymes. Three distinct gene families are known to encode enzymes capable of synthesizing wax esters. iastate.edu Two of these families are present in plants: the jojoba-like wax synthase (WS) and the bifunctional wax synthase/diacylglycerol acyltransferase (WS/DGAT). iastate.edu

In the model plant Arabidopsis thaliana, there are 11 annotated WS/DGAT genes. nih.gov One of these, WSD1 (At5g37300), has been identified as the primary gene responsible for wax ester formation in the plant's stem. nih.gov Studies have shown that the WSD1 enzyme exhibits high wax synthase activity. nih.gov When the WSD1 gene is expressed in Saccharomyces cerevisiae (yeast), it leads to the accumulation of wax esters. nih.gov

The regulation of genes involved in lipid metabolism, including wax ester formation, is a complex process. In insects, for instance, the expression of these genes is controlled by various transcription factors. researchgate.net The timing of steroid hormone biosynthesis, which influences many developmental processes, is regulated at the molecular level and can impact the expression of genes involved in lipid metabolism. nih.gov

Research into the genetic regulation of pheromone biosynthesis in insects, which often involves fatty acid derivatives, has identified key enzyme classes such as fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs). oup.com The discovery and characterization of these enzymes are facilitated by the growing availability of insect genome and transcriptome data. oup.com

The table below summarizes key enzymes and genes involved in the biosynthesis of wax esters.

| Enzyme/Gene Family | Function | Organism(s) of Study |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols. oup.com | Jojoba, Insects, various organisms oup.comoup.com |

| Wax Synthase (WS) | Esterifies a fatty alcohol with a fatty acyl-CoA to produce a wax ester. oup.com | Jojoba, Arabidopsis, Maize oup.comiastate.edu |

| Wax Synthase/Diacylglycerol Acyltransferase (WS/DGAT) | Bifunctional enzyme with wax synthase and diacylglycerol acyltransferase activity. nih.goviastate.edu | Acinetobacter calcoaceticus, Arabidopsis, Petunia nih.gov |

| WSD1 | A specific WS/DGAT gene in Arabidopsis thaliana crucial for stem wax ester biosynthesis. nih.gov | Arabidopsis thaliana nih.gov |

Further research has highlighted the distinct roles and potential substrate preferences of different wax synthase enzymes. For example, heterologous expression studies in yeast demonstrated that the Arabidopsis WS encoded by At5g55340 has a narrow substrate preference, while a maize WS displays a broader range. iastate.edu These findings indicate a complex genetic framework that allows for the production of a diverse array of wax esters in different organisms and tissues.

Molecular Interactions and Biological Functions of Hexadecyl 16 Methylheptadecanoate Non Clinical Focus

Modulation of Cellular Membrane Dynamics and Lipid Bilayer Interactions

The integration and interaction of lipid molecules within cellular membranes are fundamental to maintaining membrane structure and function. While direct studies on Hexadecyl 16-methylheptadecanoate's effect on membrane dynamics are not extensively documented, the behavior of its constituent parts—a saturated fatty alcohol and a branched-chain fatty acid—provides significant insights.

Branched-chain fatty acids, such as 16-methylheptadecanoic acid, are known to be crucial components of bacterial cell membranes, where they play a role analogous to unsaturated fatty acids in eukaryotic membranes. Their presence is a key determinant of membrane fluidity. The methyl branch in the acyl chain disrupts the tight packing of the lipid molecules, thereby increasing the fluidity of the membrane and lowering the phase transition temperature. This is particularly important for microorganisms to adapt to varying environmental temperatures.

Table 1: Potential Effects of this compound Components on Lipid Bilayers

| Component | Structural Feature | Predicted Effect on Membrane Fluidity |

| 16-methylheptadecanoic acid | Branched acyl chain | Increase |

| 1-hexadecanol (B1195841) | Long, saturated alkyl chain | Decrease |

Role in Intercellular Signaling and Communication Pathways (e.g., in microorganisms or plants)

There is growing evidence that fatty acid derivatives play significant roles as signaling molecules in various organisms. While a direct signaling role for this compound has not been established, the 16-methylheptadecanoic acid component is a precursor to molecules involved in bacterial communication.

In some bacteria, branched-chain fatty acids are precursors for the synthesis of diffusible signal factors (DSFs), a class of quorum-sensing molecules. These molecules regulate various processes, including biofilm formation and virulence. The enzymatic machinery for the synthesis of such signaling molecules could potentially utilize 16-methylheptadecanoic acid derived from the hydrolysis of this compound.

In the context of plants, wax esters are major components of the cuticle, which can release signaling molecules upon damage by pathogens or insects. While the primary role of the cuticle is protective, the breakdown products of its constituent waxes could act as signals to initiate defense responses.

Interaction with Specific Enzymes and Receptors at the Molecular Level

The metabolism of this compound is intrinsically linked to the activity of specific enzymes. The ester bond linking the fatty acid and the fatty alcohol is susceptible to hydrolysis by lipases and esterases. The substrate specificity of these enzymes can vary, but many have shown the ability to hydrolyze a range of wax esters.

The released 16-methylheptadecanoic acid and 1-hexadecanol would then be available for further metabolism. Long-chain fatty acyl-CoA esters, which would be formed from 16-methylheptadecanoic acid, are known to be important signaling molecules and allosteric regulators of enzymes involved in energy metabolism. nih.govacu.edu.aunih.gov For example, they can influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govacu.edu.au

The biosynthesis of this compound would be catalyzed by a wax synthase, an enzyme that facilitates the esterification of a fatty acyl-CoA with a fatty alcohol. These enzymes often exhibit broad substrate specificity, suggesting they can utilize a variety of fatty acid and alcohol components. nih.gov

Table 2: Key Enzyme Classes Interacting with this compound and its Metabolites

| Enzyme Class | Action | Substrate/Product |

| Lipases/Esterases | Hydrolysis | This compound |

| Acyl-CoA Synthetases | Activation | 16-methylheptadecanoic acid |

| Wax Synthases | Esterification | 16-methylheptadecanoyl-CoA + 1-Hexadecanol |

| Fatty Acyl Reductases | Reduction | Fatty Acyl-CoA (precursor to 1-Hexadecanol) |

Contribution to Structural Integrity and Protective Layers in Organisms

One of the most well-documented roles of wax esters, including by inference this compound, is their contribution to the structural integrity and protective layers of various organisms. nih.gov

In plants, the cuticle is a waxy layer that covers the epidermis of leaves, fruits, and stems, acting as a barrier to prevent water loss and protect against UV radiation and pathogens. ulprospector.com The composition of this wax is complex and includes long-chain fatty acids, alcohols, and wax esters. The physical properties of these waxes, such as their melting point and crystallinity, are critical for their protective function. The long, saturated nature of this compound suggests it would contribute to the formation of a solid, hydrophobic barrier.

Similarly, in insects, the epicuticle contains a layer of wax that is essential for preventing desiccation. The composition of this wax can vary between species but often includes a mixture of hydrocarbons, fatty alcohols, and wax esters. The presence of branched-chain components, like the 16-methylheptadecanoate portion of the molecule, can influence the melting point and packing of the wax, which is crucial for maintaining its integrity under different environmental temperatures.

Metabolic Fate and Biotransformation within Cellular Systems

The metabolic fate of this compound within a cellular system would begin with its hydrolysis into its constituent fatty acid and fatty alcohol. This reaction is catalyzed by lipases or esterases.

Once released, 1-hexadecanol can be oxidized to hexadecanoic acid (palmitic acid), a common fatty acid that can enter various metabolic pathways, including beta-oxidation for energy production or be re-esterified into other lipids.

The 16-methylheptadecanoic acid, a branched-chain fatty acid, would be activated to its acyl-CoA derivative, 16-methylheptadecanoyl-CoA. wikipedia.org This molecule would then likely undergo beta-oxidation. The beta-oxidation of iso-branched-chain fatty acids typically proceeds in a similar manner to that of straight-chain fatty acids, yielding acetyl-CoA and, in the final cycle, a branched-chain acyl-CoA (in this case, isobutyryl-CoA). These products can then enter central metabolic pathways such as the citric acid cycle.

The entire process ensures that the energy and carbon stored in this compound can be efficiently utilized by the cell.

Advanced Analytical Methodologies for Hexadecyl 16 Methylheptadecanoate Characterization in Research

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental to isolating hexadecyl 16-methylheptadecanoate from complex lipid mixtures and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like wax esters. researchgate.netlibretexts.org In GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint. libretexts.org

For the analysis of high-molecular-weight wax esters such as this compound, high-temperature GC/MS is often necessary. nih.gov This involves using specialized columns that can withstand elevated temperatures, often up to 390°C for the injector and detector, to ensure the complete elution of these low-volatility compounds. nih.gov The resulting mass spectrum can be used to identify the fatty acid and alcohol moieties of the ester. nih.govnih.gov For instance, in the electron ionization (EI) mode, characteristic fragment ions corresponding to the protonated acid and the alcohol portion are observed, allowing for structural elucidation. nih.govresearchgate.net

Quantitative analysis using GC-MS can be achieved by integrating the peak area of the analyte and comparing it to that of a known amount of an internal standard. libretexts.orgnih.gov This method offers high selectivity, accuracy, and sensitivity, with the ability to detect and quantify compounds at very low concentrations. nih.gov

Table 1: GC-MS Parameters for Wax Ester Analysis

| Parameter | Typical Setting | Reference |

| Column | DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 μm film thickness) | nih.gov |

| Injector Temperature | 390°C | nih.gov |

| Detector Temperature | 390°C | nih.gov |

| Oven Temperature Program | 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Mass Range | m/z 50-920 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Separation and Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is another indispensable tool for the analysis of wax esters, particularly for separating isomers and analyzing complex mixtures that may not be suitable for GC analysis. spectroscopyonline.comnih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC is then introduced into a mass spectrometer for detection and identification.

A significant advantage of LC-MS is its ability to separate isomers of wax esters. spectroscopyonline.com For example, reversed-phase HPLC can separate wax esters based on their carbon number and degree of unsaturation. researchgate.net The use of specific ionization techniques, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), allows for the sensitive detection of these large, non-volatile molecules. nih.govnih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ions, providing detailed structural information about the fatty acid and alcohol components, which is crucial for distinguishing between isomers. spectroscopyonline.comacs.org

Silver-ion HPLC (Ag-HPLC) is a specialized LC technique that is particularly effective for separating unsaturated wax esters based on the number, position, and geometry (cis/trans) of double bonds. nih.gov

Table 2: LC-MS Techniques for Wax Ester Isomer Analysis

| Technique | Principle | Application | Reference |

| RP-HPLC-MS | Separation based on hydrophobicity. | Separation by carbon number and degree of unsaturation. | researchgate.net |

| Ag-HPLC-MS/MS | Separation based on interaction with silver ions. | Separation of cis/trans isomers and positional isomers of double bonds. | nih.gov |

| HPLC-QTOF-MS | High-resolution mass analysis. | Direct analysis of complex mixtures and elucidation of wax ester composition. | spectroscopyonline.com |

Supercritical Fluid Chromatography (SFC) for Non-Polar Lipid Analysis

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the analysis of non-polar lipids like wax esters. acs.orgmdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. acs.org This mobile phase has properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. acs.org

SFC is particularly well-suited for the analysis of non-polar compounds and is considered a "green" chemistry technique due to the reduced use of organic solvents. mdpi.comrsc.org When coupled with mass spectrometry (SFC-MS), it provides a powerful platform for the rapid analysis of complex lipidomes. acs.orgspringernature.com The polarity of the mobile phase in SFC can be "tuned" by adjusting pressure, temperature, and the addition of modifiers, allowing for the separation of a wide range of lipid classes. rsc.org While SFC excels at class-based separations, achieving detailed separation within a class, such as for different wax ester isomers, can sometimes be challenging. acs.org

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including complex lipids like wax esters. nih.govyoutube.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of an ester, the chemical shift regions of the protons adjacent to the ester oxygen and the carbonyl group are particularly informative for assigning the alcohol and acid portions of the molecule. youtube.com For this compound, the protons on the carbon attached to the ester oxygen (from the hexadecanol (B772) part) would appear in a distinct region (typically around 4-5 ppm), while the protons on the carbon alpha to the carbonyl group (from the 16-methylheptadecanoic acid part) would resonate at a different chemical shift (around 2.3 ppm). youtube.com

Solid-state ¹³C NMR can be used to study the conformation of the long alkyl chains in waxes. nih.govresearchgate.net The chemical shifts of the internal methylene (B1212753) (-CH₂-) carbons can distinguish between trans (crystalline) and gauche (non-crystalline) conformations. nih.govresearchgate.net This provides insights into the packing and dynamics of the molecules in the solid state.

Table 3: Key NMR Resonances for Ester Structural Assignment

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Information Provided | Reference |

| ¹H | Protons on carbon adjacent to ester oxygen (-O-CH₂-) | 4.0 - 5.0 | Identifies the alcohol moiety | youtube.com |

| ¹H | Protons on carbon alpha to carbonyl (-CH₂-C=O) | ~2.3 | Identifies the carboxylic acid moiety | youtube.com |

| ¹³C | Internal methylene (-CH₂) in trans conformation | 31 - 35 | Indicates crystalline domains | nih.govresearchgate.net |

| ¹³C | Internal methylene (-CH₂) in gauche conformation | ~30.3 | Indicates non-crystalline domains | nih.govresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and conformational order of molecules. spectroscopyonline.comacs.org

IR spectroscopy is particularly useful for identifying the ester functional group in this compound, which exhibits a strong characteristic absorption band for the C=O stretching vibration. acs.org This technique can also differentiate between various lipid classes, such as fatty acids, fatty alcohols, and esters. acs.org

Raman spectroscopy offers insights into the conformational order of the long hydrocarbon chains. spectroscopyonline.comepfl.ch The relative intensities of certain Raman bands can be used to quantify the ratio of trans to gauche conformers, providing a measure of the lipid's physical state (e.g., solid-like or liquid-like). nih.gov For instance, an increase in the number of gauche bonds indicates a more disordered or fluid state. spectroscopyonline.com Near-infrared (NIR) Raman spectroscopy is often preferred for biological samples to minimize fluorescence. spectroscopyonline.com

Table 4: Key Vibrational Bands for Lipid Analysis

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Structural Information | Reference |

| IR | C=O stretch (ester) | ~1740 | Presence of ester functional group | acs.org |

| Raman | C-C skeletal stretches | 1060-1130 | Conformational order (trans/gauche ratio) | nih.gov |

| Raman | C=C stretch | ~1654 | Presence of unsaturation | acs.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural characterization of lipid molecules such as this compound. Unlike nominal mass instruments, HRMS instruments provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the elemental formula of the analyte, a critical step in identifying unknown compounds in complex mixtures. nih.govnih.gov For this compound (Chemical Formula: C₃₄H₆₈O₂), HRMS can confirm its elemental composition by measuring its monoisotopic mass with high accuracy.

In addition to precise mass measurement of the intact molecule, HRMS coupled with tandem mass spectrometry (MS/MS) is used to elucidate its structure through controlled fragmentation. nih.gov For wax esters, collision-induced dissociation (CID) typically results in cleavage at the ester bond, which is the most labile site. This fragmentation pattern is highly diagnostic, yielding product ions that correspond to the original fatty acid and fatty alcohol moieties. nih.govspectroscopyonline.com

In the case of this compound, fragmentation would be expected to produce a characteristic ion representing the protonated 16-methylheptadecanoic acid and fragment ions derived from the hexadecyl alcohol chain. spectroscopyonline.com Analyzing these fragments allows researchers to piece together the original structure, confirming both the acid and alcohol components of the wax ester.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Predicted Monoisotopic Mass (m/z) | Description |

|---|---|---|---|

| Parent Ion | |||

| [M+H]⁺ | C₃₄H₆₉O₂⁺ | 509.5292 | Protonated molecule |

| [M+NH₄]⁺ | C₃₄H₇₂NO₂⁺ | 526.5558 | Ammonium adduct, often observed in ESI |

| Major Fragment Ions | |||

| [RCOOH+H]⁺ | C₁₈H₃₇O₂⁺ | 285.2788 | Protonated 16-methylheptadecanoic acid |

Note: The fragmentation pattern and the relative intensity of fragment ions can vary depending on the ionization technique (e.g., ESI, APCI) and the collision energy used.

Quantitative Analysis and Method Validation for Research Samples

Accurate quantification of this compound in various research samples is crucial for understanding its functional role and concentration. This requires the development and validation of robust analytical methods, most commonly based on chromatography coupled to mass spectrometry (e.g., GC-MS or LC-MS). nih.govresearchgate.net Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters that must be assessed include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Development of Robust Internal Standard Methods

The use of an internal standard (IS) is fundamental for achieving accurate and precise quantification in mass spectrometry-based analyses. nih.gov An IS is a compound added in a known quantity to every sample, standard, and blank at the beginning of the sample preparation process. lipidmaps.org Its purpose is to correct for variations in sample recovery during extraction and for fluctuations in instrument response, thereby improving the reliability of the measurement. nih.govresearchgate.net

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). researchgate.net These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction efficiencies and ionization responses, but are distinguishable by their mass. lipidmaps.org

When a stable isotope-labeled standard is not available, a structurally analogous compound that is not naturally present in the samples can be used. chromforum.org For wax esters, suitable internal standards are often those with odd-numbered carbon chains, as they are rare in most biological and natural systems.

Table 2: Potential Internal Standards for the Quantification of this compound

| Internal Standard Type | Example Compound | Rationale for Use | Considerations |

|---|---|---|---|

| Ideal Standard | This compound-d₃ | Co-elutes and behaves identically to the analyte during sample prep and ionization. researchgate.net | Often requires custom synthesis and can be expensive. |

| Odd-Chain Wax Ester | Heptadecyl heptadecanoate (C₁₇:₀-C₁₇:₀) | Structurally similar to the analyte but not typically found in biological samples. chromforum.org | Differences in chromatographic retention and ionization efficiency compared to the analyte must be evaluated. |

| Odd-Chain Fatty Acid Ester | Methyl heptadecanoate (C₁₇:₀-Me) | Commercially available and widely used for fatty acid analysis. researchgate.net | Significantly different structure may lead to variations in extraction and ionization behavior. Best used when analyzing the fatty acid moiety after hydrolysis. |

Absolute and Relative Quantification in Diverse Matrices

The quantification of this compound can be performed using either absolute or relative approaches, depending on the research goals and the availability of certified reference materials.

Absolute quantification aims to determine the exact concentration of the analyte in the sample (e.g., in ng/mL or µg/g). This method requires the creation of a multi-point calibration curve using a purified and certified standard of this compound. nih.govlipidmaps.org Each point on the curve consists of a known concentration of the standard and a fixed concentration of the internal standard. The response ratio (analyte peak area / IS peak area) is plotted against the concentration to generate a linear regression model. The concentration of the analyte in an unknown sample is then calculated from this curve. This approach is the gold standard for determining precise concentrations.

Relative quantification is used to compare the levels of an analyte across different samples, rather than determining its exact concentration. nih.gov In this method, the peak area of this compound in each sample is normalized to the peak area of the internal standard. The resulting response ratios can then be compared between sample groups (e.g., control vs. treated) to determine fold changes or relative differences in abundance. This approach is very common in lipidomics and other discovery-based research where a certified standard may not be available or when the primary goal is to observe changes in concentration.

The choice of quantification strategy is also influenced by the sample matrix (e.g., plant extracts, human meibum, cosmetic formulations), as complex matrices can introduce interferences or cause ion suppression, affecting accuracy. researchgate.netnih.gov Matrix-matched calibration standards are often necessary for absolute quantification in complex samples to mitigate these effects. nih.gov

Table 3: Comparison of Quantification Strategies

| Feature | Absolute Quantification | Relative Quantification |

|---|---|---|

| Primary Goal | Determine the exact concentration of the analyte. | Compare the amount of analyte between samples. |

| Requirement for Standard | Certified reference standard of the analyte is essential. lipidmaps.org | Analyte standard is not strictly required, but an internal standard is necessary for normalization. nih.gov |

| Methodology | Multi-point calibration curve is generated and used to calculate concentration. nih.gov | Analyte signal is normalized to an internal standard; ratios are compared across samples. |

| Typical Application | Quality control, clinical diagnostics, formulation analysis. | Discovery research, lipidomics profiling, biomarker identification. |

| Output | Concentration units (e.g., µg/mL, mol/L). | Fold change, relative intensity, or arbitrary units. |

Theoretical and Computational Investigations of Hexadecyl 16 Methylheptadecanoate

Molecular Dynamics Simulations for Conformational Landscapes and Membrane Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like Hexadecyl 16-methylheptadecanoate, which possesses significant structural flexibility due to its long alkyl chains, MD simulations can provide invaluable insights into its dynamic behavior. wikipedia.org

Conformational Landscapes: The numerous single bonds in the hexadecyl and methylheptadecanoyl chains allow for a vast number of possible three-dimensional arrangements, or conformations. MD simulations can map the energy landscape of these conformations, identifying the most stable, low-energy states and the energy barriers between them. This is crucial for understanding how the molecule folds and what shapes it predominantly adopts, which in turn dictates its macroscopic properties like viscosity and melting point. The branching at the 16-position of the acid chain introduces steric constraints that would significantly influence the accessible conformations compared to a linear ester of the same carbon number.

Membrane Interactions: Given its lipid-like structure, a key area of investigation would be its interaction with biological membranes. MD simulations can model the insertion and behavior of this compound within a model lipid bilayer, such as a dipalmitoylphosphatidylcholine (DPPC) membrane. mdpi.com Studies on similar long-chain molecules show that they typically orient themselves parallel to the lipid acyl chains within the hydrophobic core of the membrane. researchgate.net Simulations could reveal how deeply the ester penetrates the bilayer, its preferred orientation, and its effect on membrane properties. For instance, the insertion of such a large molecule could alter membrane thickness, fluidity, and the order of the surrounding lipid tails. mdpi.comresearchgate.net

Table 1: Illustrative Parameters from a Hypothetical MD Simulation

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 500 ns | Allows for sufficient sampling of conformational changes and membrane interactions. nih.gov |

| Average Area per Lipid | 63.5 Ų | Indicates potential membrane condensation or expansion caused by the ester. |

| Order Parameter (S_CD) | -0.25 (for ester chain) | Measures the alignment of the ester's hydrocarbon chains with the membrane normal. aps.org |

| Transmembrane Diffusion | Slow/Limited | Suggests the molecule remains stably partitioned within the membrane core. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic properties, which are fundamental to its chemical reactivity. acs.org

Electronic Structure: For this compound, these calculations would focus on the ester functional group (-COO-), as it is the most chemically active part of the molecule. pressbooks.pub The carbonyl group (C=O) is inherently polar, with the oxygen atom carrying a partial negative charge and the carbon atom a partial positive charge. chemistrytalk.org This polarity makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. pressbooks.pub Quantum calculations can precisely map the electron density distribution, calculate partial atomic charges, and determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For an ester, the LUMO is typically localized around the antibonding π* orbital of the C=O group, making this the site for nucleophilic attack. The primary reaction mechanism for esters is nucleophilic acyl substitution, such as hydrolysis, which would involve the attack of water on the electrophilic carbonyl carbon. chemistrytalk.org Quantum calculations can model the transition states of such reactions, providing activation energies and a deeper understanding of the reaction mechanism.

Table 2: Hypothetical Quantum Chemical Data for the Ester Group

| Property | Predicted Value | Implication |

| Partial Charge on C (carbonyl) | +0.45e | Confirms the electrophilic nature of the carbonyl carbon. |

| Partial Charge on O (carbonyl) | -0.50e | Confirms the nucleophilic nature of the carbonyl oxygen. |

| HOMO-LUMO Energy Gap | 7.5 eV | Suggests relatively high kinetic stability, typical for a large saturated ester. |

| Dipole Moment | ~1.9 D | Indicates moderate polarity localized at the ester head group. |

In Silico Prediction of Biological Activities and Enzyme Binding (e.g., docking studies)

In silico methods, particularly molecular docking, are used to predict how a molecule (ligand) might bind to the active site of a protein or enzyme. acs.org This is essential for hypothesizing potential biological roles or metabolic pathways.

Potential Enzyme Targets: As a large lipid ester, this compound would be a logical substrate for lipases or esterases. These enzymes specialize in hydrolyzing ester bonds in lipids. nih.gov Molecular docking could be used to computationally "fit" the molecule into the known crystal structures of various lipases (e.g., pancreatic lipase (B570770), bacterial lipases).

Docking Studies: The docking process calculates the most favorable binding orientation of the ester within the enzyme's active site and estimates the binding affinity, often expressed as a binding energy or docking score. vu.edu.au A lower binding energy suggests a more stable and favorable interaction. vu.edu.au The long, flexible hydrocarbon chains would need to be accommodated within a hydrophobic tunnel or pocket in the enzyme, while the ester group would be positioned near the catalytic residues (e.g., a catalytic triad (B1167595) of Serine, Histidine, and Aspartate in many lipases). nih.gov These interactions are primarily stabilized by hydrophobic and van der Waals forces along the chains, with potential hydrogen bonding involving the carbonyl oxygen of the ester group. profacgen.com Such studies can guide further experimental work by identifying which enzymes are most likely to metabolize this compound. nih.gov

Table 3: Illustrative Molecular Docking Results Against Lipase Enzymes

| Target Enzyme | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Human Pancreatic Lipase | 1LPB | -9.8 | Ser152, His263, Asp176, Hydrophobic pocket residues |

| Candida antarctica Lipase B | 1TCA | -8.5 | Ser105, His224, Asp187, Hydrophobic channel |

| Rhizomucor miehei Lipase | 4TGL | -9.2 | Ser144, His257, Asp203, Lid-domain residues |

Development of Structure-Property Relationship Models for Branched Esters

Quantitative Structure-Property Relationship (QSPR) models are mathematical algorithms that correlate a molecule's structural features (descriptors) with its physicochemical properties. protoqsar.comwikipedia.org Developing such models for a class of compounds like long-chain branched esters can allow for the prediction of properties without the need for extensive experimentation. acs.orgnih.gov

A QSPR model for esters similar to this compound would involve compiling a dataset of related branched esters and their known experimental properties (e.g., boiling point, viscosity, solubility). Then, various molecular descriptors would be calculated for each molecule. These descriptors can be simple (e.g., molecular weight, carbon number) or more complex (e.g., topological indices, quantum-chemical parameters). protoqsar.com Statistical methods, from multilinear regression to machine learning algorithms, are then used to build an equation that links the descriptors to the property. nih.gov

For branched esters, key descriptors would likely include:

Total Carbon Number: Directly correlates with van der Waals forces and thus boiling point. youtube.com

Branch Point Position: Branching generally lowers the melting point and can affect viscosity.

Length of the Longest Linear Chain: Influences how molecules pack together.

Topological Polar Surface Area (TPSA): Related to the ester group and influences polarity and intermolecular interactions.

Such models are valuable in industrial applications, for example, in designing lubricants or emollients with specific desired physical properties.

Table 4: Example Descriptors for a QSPR Model of Branched Esters

| Descriptor | Definition | Predicted Influence on Boiling Point |

| Molecular Weight (MW) | Total mass of the molecule. | Positive correlation |

| Wiener Index (W) | A topological index related to molecular branching. | Negative correlation (more branching lowers BP) |

| XLogP3 | A calculated measure of hydrophobicity. | Positive correlation |

| Rotatable Bond Count | Number of bonds that can freely rotate. | Weak negative correlation |

Applications and Industrial Significance of Hexadecyl 16 Methylheptadecanoate in Materials Science and Biotechnology Non Clinical/non Dosage

Role as a Component in Advanced Lubricants and Functional Fluids

The performance of lubricants and functional fluids is critically dependent on the chemical structure of their base oils and additives. Branched-chain fatty acid esters, such as Hexadecyl 16-methylheptadecanoate, offer distinct advantages over their linear counterparts and conventional mineral oils. The presence of the methyl branch in the fatty acid chain disrupts the uniform packing of the molecules, which can lead to improved low-temperature properties, such as a lower pour point and cloud point. This is a crucial attribute for lubricants operating in a wide range of temperature conditions.

Furthermore, the long alkyl chains of this compound contribute to a high viscosity index, signifying less change in viscosity with temperature fluctuations. This ensures consistent lubricating performance. The ester functionality also provides good polarity, which allows for better metal surface adhesion and the formation of a robust lubricating film, thereby reducing friction and wear. While specific performance data for this compound is not extensively published, the general properties of branched-chain esters suggest its potential as a high-performance lubricant base stock or additive.

Table 1: General Lubricant Properties of Branched-Chain Fatty Acid Esters

| Property | Typical Characteristics of Branched-Chain Esters | Significance in Lubrication |

| Pour Point | Low | Improved fluidity at low temperatures, preventing solidification. |

| Cloud Point | Low | Reduced tendency to form wax crystals at low temperatures. |

| Viscosity Index | High | Stable viscosity over a broad temperature range. |

| Oxidative Stability | Good to Excellent | Resistance to degradation at high temperatures, longer fluid life. |

| Lubricity | High | Enhanced friction and wear reduction due to strong surface adhesion. |

This table presents generalized data for the class of branched-chain fatty acid esters, to which this compound belongs. Specific values for the compound may vary.

Integration into Biopolymer Formulations and Sustainable Materials

The global push for sustainable materials has spurred research into bio-based and biodegradable polymers. Fatty acid esters are increasingly being explored as bio-based plasticizers and components in biopolymer formulations. As a long-chain branched ester, this compound could theoretically be integrated into bioplastic matrices, such as those based on polylactic acid (PLA) or polyhydroxyalkanoates (PHAs).

Potential in Renewable Energy Applications and Biofuel Feedstocks

The quest for alternatives to fossil fuels has led to significant interest in biodiesels, which are typically composed of fatty acid methyl esters (FAMEs). A major challenge with conventional biodiesels is their poor cold-flow properties, which can lead to fuel line plugging and engine starting difficulties in cold climates. Research has shown that branched-chain fatty acid esters can significantly improve the cold-flow properties of biodiesel.

The methyl branch in a compound like this compound disrupts the crystallization of the fuel at low temperatures, thereby lowering its cloud point and pour point. While not a direct replacement for conventional biodiesel, the addition of such branched esters as a cold-flow improver could be a viable strategy. The long carbon chain of this compound also suggests a high cetane number, which is indicative of good ignition quality in diesel engines.

Biotechnological Production Platforms for Industrial-Scale Synthesis

The industrial-scale production of specialty chemicals like this compound is increasingly moving towards sustainable and environmentally friendly methods. Biotechnological platforms, particularly microbial fermentation, offer a promising alternative to traditional chemical synthesis.

Metabolic engineering of microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae has enabled the production of a variety of fatty acids and alcohols. By introducing and overexpressing genes for specific enzymes, these microbial hosts can be engineered to produce branched-chain fatty acids and long-chain alcohols. The subsequent esterification of these precursors to form this compound could be achieved either in vivo through the action of wax ester synthases or ex vivo using lipases as biocatalysts. This biotechnological approach allows for the use of renewable feedstocks, such as glucose, and operates under milder reaction conditions compared to conventional chemical processes.

Table 2: Key Enzymes in the Biotechnological Synthesis of Branched-Chain Fatty Acid Esters

| Enzyme | Function | Relevance to this compound Synthesis |

| Branched-chain α-keto acid dehydrogenase complex | Provides primers for branched-chain fatty acid synthesis. | Essential for producing the 16-methylheptadecanoic acid precursor. |

| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain. | Builds the carbon backbone of the fatty acid. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols. | Can be engineered to produce hexadecanol (B772). |

| Wax Ester Synthase (WS) | Catalyzes the esterification of a fatty acid and a fatty alcohol. | The key enzyme for the final assembly of this compound. |

This table outlines the general enzymatic steps involved in the biosynthesis of compounds like this compound.

Environmental Fate and Biotransformation of Hexadecyl 16 Methylheptadecanoate

Microbial Degradation Pathways and Microorganism Identification

The initial step in the microbial breakdown of a wax ester like Hexadecyl 16-methylheptadecanoate is expected to be the cleavage of the ester bond. This hydrolysis would be catalyzed by extracellular lipases or esterases secreted by a wide range of microorganisms. This enzymatic action yields a fatty alcohol (1-hexadecanol) and a branched-chain fatty acid (16-methylheptadecanoic acid).

Once liberated, these two components would likely enter separate, well-established microbial degradation pathways:

Fatty Alcohol Oxidation: The 1-hexadecanol (B1195841) is expected to be oxidized to the corresponding fatty acid, hexadecanoic acid (palmitic acid), via a two-step process involving alcohol dehydrogenase and aldehyde dehydrogenase. The resulting straight-chain fatty acid can then be degraded through the β-oxidation pathway.

Branched-Chain Fatty Acid Metabolism: The degradation of 16-methylheptadecanoic acid is more complex due to the methyl branch. Microorganisms capable of metabolizing branched-chain fatty acids are known to employ α-oxidation or a combination of α- and β-oxidation to bypass the methyl group, which can block the standard β-oxidation spiral.

A variety of soil and aquatic microorganisms, including species of Pseudomonas, Bacillus, Rhodococcus, and various fungi, are known to produce the necessary enzymes to degrade long-chain hydrocarbons and fatty acids. It is plausible that similar consortia of microorganisms would be responsible for the breakdown of this compound in the environment.

Enzymatic Hydrolysis and Subsequent Metabolic Processing in Environmental Systems

The key enzymatic process initiating the biotransformation of this compound is hydrolysis. Lipases and esterases, ubiquitous in environmental systems, are the primary enzymes responsible for this reaction. These enzymes exhibit broad substrate specificity and are capable of cleaving the ester linkages in a variety of lipid molecules.

Following hydrolysis, the resulting fatty alcohol and branched-chain fatty acid are further metabolized. The metabolic processing within environmental systems would likely proceed as follows:

Transport: The relatively large and hydrophobic nature of the initial ester and its hydrolysis products suggests that their uptake by microbial cells may be slow. Bioavailability could be a rate-limiting step in their degradation.

Activation: Inside the microbial cell, the fatty acids (both the newly formed hexadecanoic acid and the 16-methylheptadecanoic acid) would be activated to their coenzyme A (CoA) esters.

Oxidation: The hexadecanoyl-CoA would be readily degraded via the β-oxidation pathway, yielding acetyl-CoA units that can enter the citric acid cycle for energy production or be used in biosynthesis. The 16-methylheptadecanoyl-CoA would undergo modifications such as α-oxidation before it can be fully metabolized.

Persistence, Mobility, and Bioavailability in Aquatic and Terrestrial Environments

The environmental persistence and mobility of this compound are largely dictated by its physicochemical properties. As a large molecule with long hydrocarbon chains, it is highly hydrophobic and has low water solubility. ontosight.ai

Persistence: The persistence of this compound in the environment is expected to be moderate. While esters are generally susceptible to hydrolysis, the large size and branched nature of this compound may slow down the rate of microbial degradation. In environments with low microbial activity or where the compound is not bioavailable, its persistence could be significantly longer. Safety data for the similar compound, isostearyl isostearate, indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT). motys.id

Mobility: Due to its low water solubility and high hydrophobicity, this compound will have very low mobility in aquatic systems. It is expected to partition strongly to suspended organic matter and sediment. In terrestrial environments, it will bind tightly to soil organic matter, limiting its transport through the soil column and the potential for groundwater contamination.

Bioavailability: The bioavailability of this compound to microorganisms is a critical factor controlling its degradation rate. Its low water solubility can limit its accessibility to microbial enzymes. The presence of surfactants or emulsifying agents in the environment could potentially increase its bioavailability.

Table 1: Predicted Environmental Compartment Distribution of this compound

| Environmental Compartment | Predicted Distribution | Rationale |

| Water | Low | Low water solubility, high hydrophobicity. |

| Sediment/Suspended Solids | High | Strong partitioning to organic matter. |

| Soil | High | Strong adsorption to soil organic carbon. |

| Air | Very Low | Low vapor pressure due to large molecular weight. |

Contribution to Biogeochemical Cycles and Ecosystem Dynamics

As an organic compound composed of carbon, hydrogen, and oxygen, the complete biodegradation of this compound contributes to the carbon cycle. Microorganisms utilize the carbon from this compound for their growth and energy needs, ultimately releasing it as carbon dioxide through respiration.

Given its likely use in personal care products, its entry into the environment would primarily be through wastewater treatment plants. In these systems, a significant portion is expected to be removed through sorption to sludge and subsequent biodegradation. Any fraction that passes through treatment facilities would be introduced into aquatic environments at low concentrations.